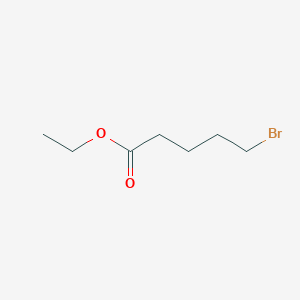
Ethyl 5-bromovalerate
Overview
Description
Ethyl 5-bromovalerate is a clear colorless to pale yellow liquid . It is used in the preparation of S (γ-Carboxypropyl)-DL-homocysteine and S (δ-Carboxybutyl)-DL-homocysteine .
Synthesis Analysis
Ethyl 5-bromovalerate can be synthesized starting from 5-bromopentanoic acid and thionyl chloride in absolute ethanol . The reaction yields ethyl 5-bromopentanoate, which is used in the next step .Molecular Structure Analysis
The molecular formula of Ethyl 5-bromovalerate is C7H13BrO2 . Its molecular weight is 209.08 .Chemical Reactions Analysis
Ethyl 5-bromovalerate is employed in the preparation of S (γ-Carboxypropyl)-DL-homocysteine and S (δ-Carboxybutyl)-DL-homocysteine . It is also used in the preparation of ethyl 5-azidovalerate .Physical And Chemical Properties Analysis
Ethyl 5-bromovalerate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 229.0±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The flash point is 103.9±0.0 °C . The refractive index is 1.460 .Scientific Research Applications
Ethyl 5-bromovalerate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Homocysteine Derivatives: Ethyl 5-bromovalerate is utilized in synthesizing S (γ-Carboxypropyl)-DL-homocysteine and S (δ-Carboxybutyl)-DL-homocysteine. These derivatives are significant in biochemical studies related to methionine metabolism and cardiovascular diseases .
Preparation of Azido Compounds: The compound is also instrumental in preparing ethyl 5-azidovalerate, a crucial intermediate for further chemical transformations used in pharmaceuticals and agrochemicals .
Safety and Hazards
Ethyl 5-bromovalerate is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Ethyl 5-bromovalerate is a chemical compound with the formula Br(CH2)4COOC2H5 . .
Mode of Action
It’s known that it was used in the preparation of s (γ-carboxypropyl)-dl-homocysteine and s (δ-carboxybutyl)-dl-homocysteine . These compounds could potentially interact with their respective targets, leading to various biochemical changes.
Biochemical Pathways
Given its use in the preparation of s (γ-carboxypropyl)-dl-homocysteine and s (δ-carboxybutyl)-dl-homocysteine , it might be involved in the metabolism of these compounds, which could have downstream effects on various biochemical pathways.
properties
IUPAC Name |
ethyl 5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRWBGJRWRHQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163417 | |
| Record name | Ethyl 5-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromovalerate | |
CAS RN |
14660-52-7 | |
| Record name | Ethyl 5-bromovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14660-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14660-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-bromovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-BROMOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG6TP2H7HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Ethyl 5-bromovalerate in organic synthesis?
A1: Ethyl 5-bromovalerate serves as a valuable building block in organic synthesis due to its reactive bromine atom. [, ] For instance, it reacts with 1,1-dilithioalkyl phenyl sulfones to produce cyclic vinyl ethers, highlighting its utility in constructing ring systems. [] This reaction proceeds through a nucleophilic substitution, where the dilithioalkyl phenyl sulfone acts as a nucleophile, displacing the bromine atom in Ethyl 5-bromovalerate.
Q2: How is Ethyl 5-bromovalerate employed in the development of chemical tags for biological imaging?
A2: Researchers utilize Ethyl 5-bromovalerate in the multi-step synthesis of a trimethoprim (TMP)-based chemical tag for two-photon imaging. [] The synthesis involves using Ethyl 5-bromovalerate to introduce a specific linker to the TMP molecule. This linker is crucial for the subsequent attachment of a two-photon fluorophore, BC575. The resulting TMP-BC575 conjugate enables the visualization of proteins within living cells using two-photon microscopy.
Q3: What are the advantages of using a chemical tag like TMP-BC575 for two-photon imaging compared to traditional fluorescent protein fusions?
A3: Chemical tags such as TMP-BC575 offer several benefits over conventional fluorescent protein fusions in two-photon imaging. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


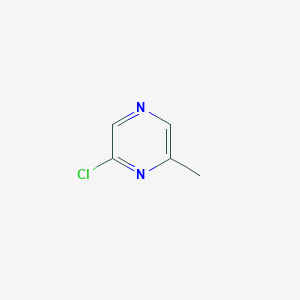

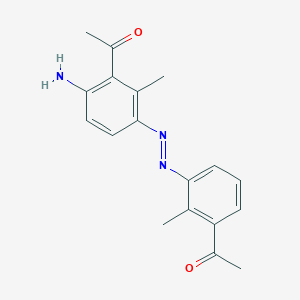
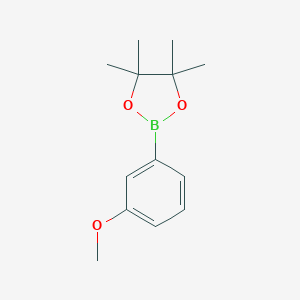
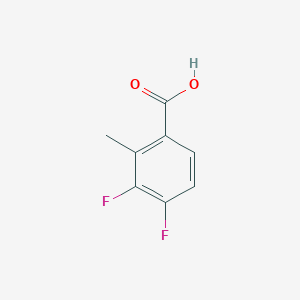
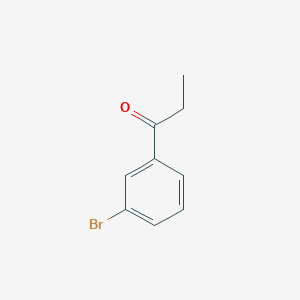
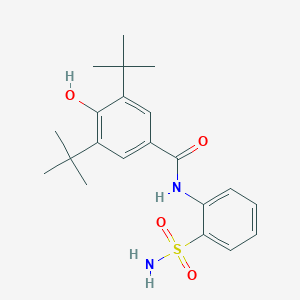
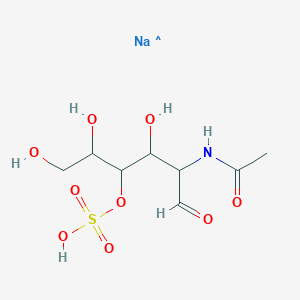

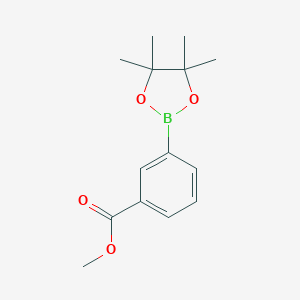
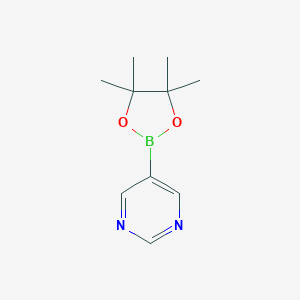
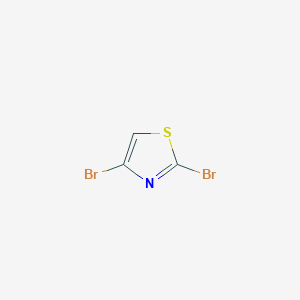
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)